molecular formula C22H20O4 B054618 2-(3,4-Bis(benzyloxy)phenyl)acetic acid CAS No. 1699-61-2

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Cat. No.: B054618
CAS No.: 1699-61-2
M. Wt: 348.4 g/mol
InChI Key: KVAFNOAGIQWNSJ-UHFFFAOYSA-N
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Description

2-(3,4-Bis(benzyloxy)phenyl)acetic acid is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(3,4-Bis(benzyloxy)phenyl)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Bis(benzyloxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2-(3,4-Bis(benzyloxy)phenyl)acetic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-Bis(benzyloxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Bis(benzyloxy)phenyl)acetic acid is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various research applications .

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFNOAGIQWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340123
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-61-2
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (6.2 g) was added to a solution of benzyl 3,4-dibenzyloxyphenylacetate (16.0 g) in methanol (200 ml), followed by stirring at room temperature for 6 hours. The reaction mixture was adjusted to pH 4.0 with 5N hydrochloric acid solution. The solvent was distilled off and to the residue was added water. The precipitated crystal was collected by filtration, washed with water and dried to obtain as colorless crystal 3,4-dibenzyloxyphenylacetic acid (10.0 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
benzyl 3,4-dibenzyloxyphenylacetate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Bis(benzyloxy)phenyl)acetic acid
Reactant of Route 2
2-(3,4-Bis(benzyloxy)phenyl)acetic acid
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2-(3,4-Bis(benzyloxy)phenyl)acetic acid
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2-(3,4-Bis(benzyloxy)phenyl)acetic acid
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Reactant of Route 6
2-(3,4-Bis(benzyloxy)phenyl)acetic acid

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